2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-1,3-benzothiazol-7-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different benzothiazole derivatives .
Scientific Research Applications
2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
- 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
- 2,4-Disubstituted thiazoles
Uniqueness
2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and benzothiazole moieties.
Properties
IUPAC Name |
2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS/c15-7-1-2-8(10(17)5-7)14(20)19-11-4-3-9(16)12-13(11)21-6-18-12/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOAPAWSCINUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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